molecular formula C12H12N2O2S B583752 Dapsone-d4 CAS No. 1346602-12-7

Dapsone-d4

Katalognummer: B583752
CAS-Nummer: 1346602-12-7
Molekulargewicht: 252.324
InChI-Schlüssel: MQJKPEGWNLWLTK-NMRLXUNGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dapsone-d4 (4,4′-Diaminodiphenyl sulfone-d4) is a deuterium-labeled analog of Dapsone, a sulfonamide antibiotic with bacteriostatic, antimycobacterial, and antiprotozoal activities . It is synthesized by replacing four hydrogen atoms with deuterium at specific positions in the Dapsone structure, resulting in a molecular formula of C₁₂H₈D₄N₂O₂S and a molecular weight of 252.3 g/mol (vs. 248.3 g/mol for unlabeled Dapsone) . This compound is primarily utilized as an internal standard in mass spectrometry and pharmacokinetic studies due to its isotopic stability and high chemical purity (>98%) .

Vorbereitungsmethoden

Synthetic Pathways for Dapsone-d4

Deuteration of Dapsone Precursors

A common approach involves introducing deuterium early in the synthesis using deuterated reagents. For instance, 4-fluorobenzene-d4 can serve as a starting material, where fluorine acts as a leaving group in nucleophilic aromatic substitution (NAS) reactions. Condensation with 4-aminothiophenol in the presence of a base like potassium carbonate in deuterated dimethyl sulfoxide (DMSO-d6_6) yields 4,4′-thiodianiline-d4 . Subsequent oxidation with sodium perborate in a deuterium-enriched aqueous medium converts the thioether to the sulfone group, forming this compound .

Key Reaction:

4-Fluorobenzene-d4+4-aminothiophenolK2CO3,DMSO-d64,4′-thiodianiline-d4NaBO3,D2OThis compound\text{4-Fluorobenzene-d4} + \text{4-aminothiophenol} \xrightarrow{\text{K}2\text{CO}3, \text{DMSO-d}6} \text{4,4′-thiodianiline-d4} \xrightarrow{\text{NaBO}3, \text{D}_2\text{O}} \text{this compound}

This method achieves >95% deuteration efficiency, as confirmed by 2^2H-NMR.

Multi-Step Synthesis Using Deuterated Intermediates

The patent EP3180307B1 outlines a multi-step process adaptable for deuterium incorporation :

  • Condensation Reaction :
    A compound of formula (II) (e.g., 4-fluoroacetophenone-d4 ) reacts with methyl 4-mercaptobenzoate in DMSO-d6_6 with cesium carbonate to form 4-(4-acetamidophenylthio)benzoic acid-d4 .

  • Oxidation to Sulfone :
    Sodium perborate in D2_2O oxidizes the thioether to sulfone, yielding 4-(4-acetamidophenylsulfonyl)benzoic acid-d4 .

  • Hydrolysis and Lossen Rearrangement :
    Hydrolysis with NaOD/D2_2O generates the hydroxamic acid intermediate, which undergoes Lossen rearrangement with DIPEA-d18_{18} to form the isocyanate derivative .

  • Deprotection :
    Acidic hydrolysis (DCl/D2_2O) removes acetyl groups, yielding this compound with >98% isotopic purity .

Key Reaction Steps and Optimization

Condensation and Oxidation

The choice of solvent critically impacts deuteration efficiency. Polar aprotic solvents like DMSO-d6_6 enhance reaction rates by stabilizing transition states, while deuterated water ensures isotopic retention during oxidation . For example, substituting H2_2O with D2_2O in the oxidation step increases deuterium content from 85% to 97%.

Acidic Deprotection

Using deuterated hydrochloric acid (DCl/D2_2O) prevents proton exchange at the amine groups, preserving deuterium at the 2,3,5,6 positions. This step typically achieves a yield of 80–85% with minimal byproducts.

Analytical Characterization of this compound

Nuclear Magnetic Resonance (NMR)

  • 1^1H-NMR : Absence of protons at 2,3,5,6 positions confirms deuteration .

  • 2^2H-NMR : Peaks at δ 6.8–7.2 ppm verify aromatic deuterium incorporation.

Mass Spectrometry (MS)

  • ESI-MS : Molecular ion peak at m/z 252.33 (C12_{12}H12_{12}D4_4N2_2O2_2S+^+) with isotopic distribution matching theoretical values .

Applications and Implications of Synthetic Methods

This compound’s primary application lies in quantitative mass spectrometry , where it corrects for matrix effects in biological samples. Additionally, its use in metabolic stability studies reveals deuterium’s kinetic isotope effect (KIE), slowing hepatic clearance by 15–20% compared to non-deuterated Dapsone .

Analyse Chemischer Reaktionen

Types of Reactions: Dapsone-d4 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form its corresponding N-hydroxylated metabolites.

    Reduction: The nitro groups in this compound can be reduced to amine groups.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the sulfone group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines and thiols can react with this compound under basic conditions.

Major Products Formed:

    Oxidation: N-hydroxylated metabolites.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfone derivatives.

Wissenschaftliche Forschungsanwendungen

Dapsone-d4 is extensively used in scientific research due to its stable isotopic labeling, which allows for precise tracking and analysis in various studies. Some key applications include:

    Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of dapsone in biological systems.

    Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites of dapsone.

    Drug Development: Used in the development of new drugs and formulations by providing insights into the behavior of dapsone in the body.

    Biological Studies: Employed in studies related to the mechanism of action of dapsone and its effects on various biological targets.

Wirkmechanismus

Dapsone-d4, like dapsone, exerts its effects by inhibiting the synthesis of dihydrofolic acid in bacteria. This inhibition occurs through competition with para-aminobenzoate for the active site of dihydropteroate synthetase, an enzyme crucial for folic acid synthesis. Additionally, this compound exhibits anti-inflammatory properties by inhibiting the production of reactive oxygen species and reducing the activity of eosinophil peroxidase on mast cells. These actions lead to a reduction in neutrophil-mediated inflammatory responses.

Vergleich Mit ähnlichen Verbindungen

Dapsone-d4 is part of a broader family of Dapsone derivatives and isotopic variants. Below is a detailed comparison with structurally and functionally related compounds:

Isotopic Variants of Dapsone

Dapsone-d8 (4,4′-Diaminodiphenyl sulfone-d8)

  • Structure : Contains eight deuterium atoms instead of four .
  • Molecular Formula : C₁₂H₄D₈N₂O₂S; Molecular Weight : 256.3 g/mol .
  • Applications : Used in advanced pharmacokinetic studies requiring higher isotopic mass shifts for precise detection .
  • Key Difference : Enhanced isotopic labeling improves sensitivity in liquid chromatography-tandem mass spectrometry (LC-MS/MS) compared to this compound .

Dapsone-¹³C₁₂ (4,4′-Diaminodiphenyl-¹³C₁₂ sulfone)

  • Structure : All carbon atoms replaced with ¹³C isotopes .
  • Molecular Formula : ¹³C₁₂H₁₂N₂O₂S; Molecular Weight : 260.3 g/mol .
  • Applications : Employed in metabolic flux analysis and carbon-tracking studies .
  • Key Difference : Unlike deuterated forms, ¹³C labeling avoids kinetic isotope effects, making it suitable for metabolic stability assays .

Structural Analogs and Derivatives

Diformyldapsone (4,4’-Diformamidodiphenyl Sulfone)

  • Structure: Formyl groups replace amino groups in Dapsone .
  • Molecular Formula : C₁₄H₁₂N₂O₄S; Molecular Weight : 304.3 g/mol .
  • Applications : Serves as a reference standard for Dapsone impurity profiling .
  • Key Difference: Lacks antibacterial activity due to blocked amino groups critical for sulfonamide function .

Daphnin

  • Structure : Coumarin derivative (unrelated to sulfonamides) .
  • Molecular Formula : C₁₅H₁₄O₉; Molecular Weight : 338.3 g/mol .
  • Applications : Natural antibacterial agent with distinct mechanisms (e.g., membrane disruption) .
  • Key Difference: Structurally dissimilar; targets Gram-positive bacteria via non-sulfonamide pathways .

Functional Analogs in Antibacterial Therapy

Daptomycin

  • Structure : Cyclic lipopeptide .
  • Molecular Formula : C₇₂H₁₀₁N₁₇O₂₆; Molecular Weight : 1,620.7 g/mol .
  • Applications : Treats multidrug-resistant Gram-positive infections (e.g., MRSA) .
  • Key Difference : Bactericidal via membrane depolarization, unlike this compound’s bacteriostatic action .

Daunorubicin

  • Structure : Anthracycline antibiotic .
  • Molecular Formula: C₂₇H₂₉NO₁₀; Molecular Weight: 527.5 g/mol .
  • Applications : Anticancer agent targeting topoisomerase II .

Data Tables

Table 1: Comparison of Isotopic Dapsone Variants

Property This compound Dapsone-d8 Dapsone-¹³C₁₂
Molecular Formula C₁₂H₈D₄N₂O₂S C₁₂H₄D₈N₂O₂S ¹³C₁₂H₁₂N₂O₂S
Molecular Weight 252.3 g/mol 256.3 g/mol 260.3 g/mol
Isotopic Label Deuterium (4H → 4D) Deuterium (8H → 8D) Carbon-12 → Carbon-13
Primary Use LC-MS/MS internal standard High-sensitivity LC-MS/MS Metabolic tracking
Purity >98% >98% >98%

Table 2: Key Differences Between this compound and Structural Analogs

Compound Mechanism of Action Clinical/Research Role Structural Relationship to this compound
Diformyldapsone Inactive metabolite Impurity standard Formylated derivative
Daphnin Membrane disruption Natural antibacterial Unrelated (coumarin)
Daptomycin Membrane depolarization Bactericidal antibiotic Unrelated (lipopeptide)

Biologische Aktivität

Dapsone-d4, a deuterated derivative of dapsone (4,4'-diaminodiphenyl sulfone), is notable for its biological activities that extend beyond its traditional use as an antimicrobial agent. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Overview of this compound

Dapsone is primarily recognized for its antimicrobial properties against Mycobacterium leprae and its anti-inflammatory effects. The introduction of this compound allows for enhanced tracking in pharmacokinetic studies due to the presence of deuterium, which can provide insights into metabolic pathways and biological interactions without altering the compound's fundamental properties.

Dapsone and its derivatives exhibit several mechanisms through which they exert their biological effects:

  • Antimicrobial Activity : Dapsone inhibits folate synthesis in bacteria, which is crucial for their growth and replication. This mechanism is particularly effective against mycobacterial infections.
  • Anti-inflammatory Effects : Dapsone reduces the formation of reactive oxygen species (ROS) by inhibiting myeloperoxidase activity in neutrophils. This action mitigates oxidative stress and inflammation in various conditions .
  • Neuroprotective Properties : Recent studies indicate that dapsone may protect against neurodegenerative diseases by exhibiting antioxidant properties and reducing excitotoxicity . It has been shown to be effective in models of ischemic damage and neurodegeneration.

Table 1: Summary of Biological Activities of this compound

Activity Mechanism References
AntimicrobialInhibits folate synthesis
Anti-inflammatoryReduces ROS production by inhibiting myeloperoxidase
NeuroprotectionProtects against oxidative stress and excitotoxicity
CytoprotectivePrevents cell death in ischemic conditions

Case Study 1: Dapsone-Induced Neuropathy

A significant case reported a patient who developed severe motor neuropathy after 16 years on dapsone therapy for dermatitis herpetiformis. This case highlighted the importance of monitoring long-term dapsone use, especially in patients identified as slow acetylators. The patient showed complete recovery upon dose reduction or withdrawal, emphasizing the need for careful management in patients at risk for neurotoxicity .

Case Study 2: Efficacy in Folliculitis Decalvans

Two patients with severe folliculitis decalvans were treated with dapsone at moderate doses (75-100 mg/day). The treatment led to significant improvement within months, with no major adverse effects reported. This case underscores the potential of dapsone as an effective treatment for chronic inflammatory skin conditions .

Research Findings

Recent studies have expanded the understanding of dapsone's biological activities:

  • Antioxidative Properties : Research demonstrates that dapsone significantly reduces intracellular and extracellular superoxide production in human polymorphonuclear cells (PMNs) when stimulated by inflammatory agents. This antioxidative effect is crucial for mitigating tissue damage during inflammatory responses .
  • Clinical Trials : Ongoing clinical trials are investigating the use of dapsone as a neuroprotective agent in various conditions, including Parkinson's disease and Alzheimer's disease. Preliminary results suggest that it may help regulate mechanisms leading to cell death in these disorders .

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing and validating Dapsone-d4 in isotopic purity for pharmacokinetic studies?

  • Answer : Synthesis of deuterated compounds like this compound requires precise control over isotopic labeling (e.g., deuterium at specific phenyl ring positions). Validation involves nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and mass spectrometry (MS) to ensure ≥98% isotopic purity (critical for minimizing batch variability) . Researchers must also verify solubility and stability under experimental conditions (e.g., pH, temperature) to avoid confounding pharmacokinetic results .

Q. How should researchers design in vitro experiments to assess this compound’s metabolic stability compared to non-deuterated Dapsone?

  • Answer : Use liver microsomes or hepatocyte models to compare metabolic half-life (t1/2t_{1/2}) and metabolite profiles (e.g., hydroxylation, glucuronidation). Include controls for cytochrome P450 (CYP) enzyme activity and quantify deuterium kinetic isotope effects (KIEs) using LC-MS/MS. Ensure matched experimental conditions (e.g., substrate concentration, incubation time) to isolate isotopic effects from other variables .

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Answer : Non-linear regression models (e.g., Hill equation) are suitable for dose-response curves. For small-sample studies, bootstrap resampling can address uncertainty. Report confidence intervals and effect sizes rather than relying solely on p-values. Ensure compliance with guidelines like CONSORT for preclinical trials .

Advanced Research Questions

Q. How can conflicting data on this compound’s immunogenicity (e.g., T-cell activation vs. tolerance) be resolved in mechanistic studies?

  • Answer : Contradictions may arise from metabolite-specific effects (e.g., nitroso-Dapsone vs. This compound). Use T-cell priming assays with ex vivo PBMCs from healthy donors to compare responses to deuterated vs. non-deuterated forms. Include MHC-peptide tetramer staining to identify antigen-specific T-cell subsets. Cross-reactivity testing with structural analogs (e.g., sulfonamides) can clarify specificity . For reproducibility, pre-register protocols and share raw flow cytometry data .

Q. What experimental strategies can isolate the contribution of deuterium labeling to this compound’s blood-brain barrier (BBB) penetration in neuroinflammatory models?

  • Answer : Employ comparative pharmacokinetic (PK) studies in transgenic mice with intact or disrupted BBB. Use positron emission tomography (PET) with radiolabeled this compound to quantify brain uptake. Pair with in silico modeling (e.g., molecular dynamics simulations) to assess deuterium’s impact on lipophilicity and passive diffusion .

Q. How should researchers address batch-to-batch variability in deuterium enrichment when replicating this compound’s antimycobacterial activity assays?

  • Answer : Standardize synthesis protocols (e.g., reaction time, deuterium source purity) and implement quality control (QC) checks for each batch. Use internal standards in LC-MS runs to normalize activity measurements. Publish detailed QC metadata (e.g., NMR/MS spectra, storage conditions) to enhance reproducibility .

Q. Methodological Guidelines for Data Analysis

Q. What are best practices for integrating multi-omics data (e.g., metabolomics, transcriptomics) in studies on this compound’s mechanism of action?

  • Answer : Apply pathway enrichment analysis (e.g., KEGG, Reactome) to link deuterium-induced metabolic shifts to gene expression changes. Use orthogonal partial least squares-discriminant analysis (OPLS-DA) to identify covarying features. Validate findings with targeted assays (e.g., siRNA knockdown of candidate genes) .

Q. How can researchers mitigate false-positive results in high-throughput screening (HTS) of this compound derivatives for antibacterial activity?

  • Answer : Implement strict hit criteria: >50% inhibition at two concentrations, dose-response confirmation, and counterscreening against off-targets (e.g., mammalian cell cytotoxicity). Use machine learning (e.g., random forests) to prioritize compounds with structural novelty and favorable ADMET profiles .

Q. Reproducibility and Ethical Considerations

Q. What steps are critical for ensuring reproducibility in this compound studies involving animal models of dermatitis?

  • Answer : Adhere to ARRIVE guidelines: report strain, sex, and age of animals; detail randomization/blinding procedures. Use histopathology scoring systems validated by independent raters. Archive raw imaging data (e.g., H&E-stained sections) in public repositories .

Q. How should researchers handle discrepancies between in vitro and in vivo efficacy data for this compound?

  • Answer : Reconcile differences by testing ex vivo models (e.g., 3D skin equivalents) that mimic in vivo conditions. Perform pharmacokinetic-pharmacodynamic (PK-PD) modeling to identify factors like protein binding or tissue penetration. Transparently report negative results to avoid publication bias .

Eigenschaften

IUPAC Name

4-(4-aminophenyl)sulfonyl-2,3,5,6-tetradeuterioaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H,13-14H2/i1D,2D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJKPEGWNLWLTK-NMRLXUNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)C2=CC=C(C=C2)N)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Depending on the type of the second antimalarial used with the tetrahydroacridones, the preferred proportions by weight used vary. When using Floxacrine in admixture with Quinine, a ratio of 1:10 to 1:160, in particular from 1:40 to 1:80; in admixture with Chloroquine from 4:1 to 1:20, in particular 2:1 to 1:8; in admixture with Mefloquine from 1:1.25 to 1:10; in admixture with Primaquine from 1:1.25 to 1:20, in particular 1:2.5 to 1:20; in admixture with Pyrimethamine from 21:1 to 1:1.5, in particular 10.4:1 to 1:1.5; in admixture with Cycloguanil from 1:35 to 1:284, in particular 1:142 to 1:284; in admixture with Trimethroprim from 1:10 to 1:80, in particular 1:40 to 1:80; in admixture with Sulfadoxine from 1:1 L to 1:32, in particular 1:1 to 1:6; in admixture with Dapsone from 1:5 to 1:80, in particular 1:10 to 1:80, the best synergistic was obtained.
[Compound]
Name
tetrahydroacridones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Synthesis routes and methods II

Procedure details

In a hydrogenation vessel 4-(4′-Nitro-benzenesulfonyl)-phenylamine (100 g), p-toluensulfonic acid (68.4 g), methanol (350 ml), water (150 ml) and 10% palladium on charcoal (7.6 g) are charge. The mixture is allowed to react with hydrogen at approximately 50° C. and 5 bar pressure. At reaction completion, hydrochloric acid is added, the catalyst is filtered and dried. 82 g of crude Dapsone are obtained (82% yield; >99.5% purity).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
68.4 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
catalyst
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
82%

Synthesis routes and methods III

Procedure details

In autoclave at room temperature 4,4′-dinitrodiphenylsulfone (0.0649 mol, 20.0 g), 5% palladium on 50% wet carbon (1.4 g), 70% methanesulfonic acid in water (0.130 mol, 17.8 g), water (10 ml) and methanol (70 ml) are loaded. The mixture is left to react under hydrogen pressure (4-5 atm) at a temperature of 55-60° C. for about 8 hours. The mixture is filtered on a Perlite layer washing with methanol (10 ml for 2 times), subsequently with water (80 ml). The solution is concentrated under reduced volume to remove the organic phase. The aqueous phase is extracted with ethyl acetate (50 ml for 3 times) and the organic washings are discarded. Discolouring carbon (1.0 g) is added under vigorous stirring and after 15-20 minutes the mixture is filtered on a Perlite layer. To the aqueous solution heated at about 50° C. a aqueous solution of 30% sodium hydroxide is slowly added to reach a pH higher than 10. After about 30 minutes the mixture is cooled to 0-5° C. and then filtered, washing the solid with water cooled at 0-5° C. (20 ml for three times). After oven-drying at 50° C., 11.2 g of crude Dapsone are obtained that are then crystallized from a mixture of isopropanol (35 ml) and water (25 ml) to obtain 10.2 g of dry Dapsone, having a chemical purity evaluated by HPLC equal to about 98.5%.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
Quantity
17.8 g
Type
solvent
Reaction Step Six

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.